molecular formula C27H38FNO2Si B019175 (E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal CAS No. 124863-84-9

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

Katalognummer: B019175
CAS-Nummer: 124863-84-9
Molekulargewicht: 455.7 g/mol
InChI-Schlüssel: KJJYACIUGGXNTO-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a strategically functionalized pyridine core, bearing a (4-fluorophenyl) moiety and isopropyl groups that confer steric bulk and influence pharmacokinetic properties. The key structural elements include a reactive (E)-prop-2-enal (acrolein) group, which serves as a versatile Michael acceptor or electrophile for conjugation with nucleophiles like thiols, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group, a common protecting group for alcohols that provides stability during synthetic sequences and can be readily deprotected under mild acidic conditions. Its primary research application is as a key building block in the synthesis of complex small molecules, particularly for developing protein kinase inhibitors and other therapeutic agents that target signaling pathways. The presence of the fluorophenyl ring is often associated with enhanced binding affinity and metabolic stability in drug candidates. Researchers value this compound for its utility in constructing molecular libraries and for its role in structure-activity relationship (SAR) studies, where the aldehyde handle allows for further derivatization to amides, amines, or heterocycles, enabling the fine-tuning of biological activity and physicochemical properties. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYACIUGGXNTO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Dihydropyridine Route

A modified Hantzsch synthesis constructs the pyridine ring with pre-installed substituents.

  • Step 1 : Condensation of 4-fluorobenzaldehyde, isopropylacetoacetate, and ammonium acetate in ethanol at reflux yields 4-(4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2 : Oxidation with ceric ammonium nitrate (CAN) in acetonitrile/water affords the aromatic pyridine.

Key Data :

Reaction StepConditionsYieldReference
Dihydropyridine FormationEtOH, reflux, 12 h68%
AromatizationCAN, CH₃CN/H₂O, 25°C, 2 h92%

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-fluorophenyl group post-pyridine formation.

  • Substrate : 3,5-Diiodo-2,6-diisopropylpyridine.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, 4-fluorophenylboronic acid, dioxane/H₂O (3:1), 80°C, 24 h.

Optimization Note : Excess boronic acid (1.5 equiv) and degassing improve yields to 78%.

Introduction of the Hydroxymethyl Group and TBS Protection

Hydroxymethylation via Aldol Condensation

  • Step : Treatment of 5-bromo-4-(4-fluorophenyl)-2,6-diisopropylpyridine with paraformaldehyde and LDA in THF at −78°C installs the hydroxymethyl group.

  • TBS Protection : Reaction with tert-butyldimethylsilyl chloride (TBSCl), imidazole in DMF, 0°C to 25°C, 12 h.

Yield : 85% after column chromatography (hexane/EtOAc 9:1).

Installation of the (E)-Prop-2-enal Side Chain

Wittig Reaction Strategy

  • Step 1 : Conversion of 3-bromopyridine to the phosphonium ylide via treatment with PPh₃ and n-BuLi.

  • Step 2 : Reaction with acrolein in THF at 0°C yields the (E)-aldehyde selectively (E:Z > 95:5).

Key Data :

ParameterValueReference
SolventTHF
Temperature0°C → 25°C
Yield72%

Oxidation of Allylic Alcohol

  • Substrate : 3-(Hydroxyprop-1-en-1-yl)pyridine intermediate.

  • Conditions : Swern oxidation (oxalyl chloride, DMSO, Et₃N) in CH₂Cl₂ at −78°C.

Yield : 68% with minimal overoxidation.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Recrystallization from acetonitrile/water (4:1) yields >99% purity.

  • Drying : Vacuum drying at 40°C for 24 h ensures solvent removal.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.72 (d, J = 7.8 Hz, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 6.85 (dd, J = 15.6, 7.8 Hz, 1H, CH=CH), 1.20–1.05 (m, 12H, i-Pr), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, SiMe₂).

  • MS (ESI+) : m/z 526.3 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Substitution

  • Issue : Competing substitution at positions 2 vs. 6.

  • Solution : Use of bulky directing groups (e.g., TBS) enhances selectivity for position 5.

E/Z Selectivity in Aldehyde Formation

  • Issue : Unwanted Z-isomer formation during Wittig reaction.

  • Solution : Low-temperature (−78°C) conditions and ylide pre-formation improve E-selectivity .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The compound features a pyridine ring substituted with various functional groups, including a tert-butyl(dimethyl)silyl group. This structure contributes to its stability and reactivity in organic synthesis.

Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for:

  • Reagent in Reactions : It can participate in various organic transformations, including nucleophilic substitutions and coupling reactions.
  • Protecting Group : The tert-butyldimethylsilyl (TBDMS) group is often used as a protecting group for alcohols due to its stability under basic conditions .

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes, making them candidates for drug development.
  • Anticancer Properties : Preliminary investigations have shown that certain analogs exhibit cytotoxic effects against cancer cell lines, warranting further exploration into their mechanisms of action.

Medicinal Chemistry

The compound has been explored for its therapeutic potential:

  • Antiviral and Antimicrobial Activities : Research indicates that modifications of this compound could lead to new antiviral agents or antibiotics.
  • Drug Development : Its structural complexity makes it a candidate for developing novel pharmaceuticals targeting specific diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by derivatives of this compound showed promising results. The compounds were found to bind effectively to the active site of the target enzyme, leading to decreased enzymatic activity and suggesting a pathway for drug design targeting metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: trans-EKODE-(E)-Ib ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig, die die Bildung verschiedener Epoxyketonderivate ermöglicht. Seine Fähigkeit, Proteine kovalent zu modifizieren und seine signifikante biologische Aktivität unterscheiden es weiter von anderen ähnlichen Verbindungen .

Biologische Aktivität

The compound (E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound consists of a pyridine ring substituted with multiple functional groups, including a tert-butyl(dimethyl)silyl group and a 4-fluorophenyl group. The presence of these substituents may influence the compound's biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing fluorinated phenyl groups have been shown to enhance the potency of antitumor agents by improving their interaction with cellular targets. The incorporation of the tert-butyl(dimethyl)silyl group may also enhance solubility and stability, potentially leading to increased efficacy in cancer treatment .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, it may act as an inhibitor of certain kinases or transcription factors that are critical for cancer cell survival. This is supported by studies showing that similar compounds can disrupt signaling pathways associated with cell division and apoptosis .

Antiviral Properties

In addition to its antitumor activity, there is emerging evidence that compounds with related structures possess antiviral properties. For example, quinoline derivatives have demonstrated efficacy against various viral strains, suggesting that structural motifs similar to those in our compound could also exhibit antiviral effects . The presence of specific functional groups may enhance binding affinity to viral proteins or inhibit viral replication processes.

Study 1: Antitumor Efficacy

A study conducted on a series of pyridine derivatives, including compounds structurally related to this compound, revealed significant cytotoxic effects against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, highlighting its potential as an effective anticancer agent .

Study 2: Antiviral Activity

In another investigation focusing on antiviral activity, compounds featuring similar silyl groups were tested against Zika virus and other flaviviruses. The results showed promising inhibition rates, suggesting that the structural features present in this compound could confer similar antiviral properties .

Data Summary

Activity Type Target IC50/EC50 Value Reference
AntitumorVarious cancer cell linesLow micromolar range
AntiviralZika virusSignificant inhibition

Q & A

Basic Questions

Q. What synthetic strategies are critical for constructing the pyridine core with bulky substituents in this compound?

  • Methodological Answer : The pyridine ring is typically synthesized via cyclization reactions (e.g., Hantzsch or Kröhnke pyridine synthesis) under controlled conditions to accommodate bulky groups like tert-butyl(dimethyl)silyl (TBS) and isopropyl. Steric hindrance is mitigated by using high-dilution techniques or stepwise substitution. Protection of the hydroxymethyl group as a TBS ether prevents undesired side reactions during subsequent steps . Post-synthesis, deprotection with tetrabutylammonium fluoride (TBAF) ensures selective removal of the silyl group.

Q. How is the stereochemical integrity of the (E)-prop-2-enal moiety confirmed?

  • Methodological Answer : The (E)-configuration is verified via 1H^1H-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) and NOESY experiments to confirm spatial proximity of substituents. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof by resolving bond angles and torsional strain .

Q. What analytical techniques are essential for assessing purity and structural fidelity?

  • Methodological Answer :

  • HPLC : Retention time consistency under gradient elution (e.g., 1.23 minutes with SQD-FA05 conditions) .

  • LCMS : Molecular ion peak ([M+H]+^+) validation and fragmentation patterns.

  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N.

    Table 1: Common Analytical Techniques

    TechniqueApplicationKey ParametersReference
    X-rayAbsolute configurationSHELX refinement
    1H^1H-NMRStereochemical analysisCoupling constants
    LCMSPurity and molecular weight[M+H]+^+ detection

Advanced Questions

Q. How can contradictory NMR data arising from dynamic effects in the silyl-protected moiety be resolved?

  • Methodological Answer : Dynamic processes (e.g., silyl group rotation) may broaden or split signals. Variable-temperature NMR (20C-20^\circ \text{C} to 60C60^\circ \text{C}) stabilizes conformers, while 13C^{13}\text{C}-DEPT and HSQC clarify connectivity. DFT calculations (e.g., Gaussian09) predict chemical shifts to reconcile experimental discrepancies .

Q. What experimental design principles optimize the aldehyde group’s stability during synthesis?

  • Methodological Answer :

  • Inert Conditions : Use of Schlenk lines or gloveboxes to prevent oxidation.
  • Protection-Deprotection : Temporary acetal formation with ethylene glycol, followed by acidic hydrolysis.
  • Flow Chemistry : Continuous-flow systems minimize exposure to degradative conditions (e.g., light, oxygen) .

Q. How can Design of Experiments (DoE) improve yield in multi-step syntheses?

  • Methodological Answer :

  • Screening Factors : Temperature, catalyst loading, and solvent polarity are varied using a Plackett-Burman design.

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) identifies optimal conditions (e.g., 70°C, 5 mol% Pd catalyst).

  • Statistical Validation : ANOVA confirms significance of variables, reducing trial iterations by 40% .

    Table 2: Example DoE Parameters

    FactorLow LevelHigh LevelOptimal Value
    Temperature50°C90°C70°C
    Catalyst Loading2 mol%10 mol%5 mol%
    SolventTHFDMFDMF/THF (3:1)

Q. What computational tools predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 or ORCA software models transition states (e.g., aldehyde attack by Grignard reagents).
  • Molecular Dynamics (MD) : Simulates steric effects from tert-butyl groups on reaction trajectories.
  • NBO Analysis : Quantifies charge distribution to identify electrophilic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 2
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.